molecular formula C16H10F6O2 B6312215 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene CAS No. 1357624-64-6

1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene

Cat. No.: B6312215
CAS No.: 1357624-64-6
M. Wt: 348.24 g/mol
InChI Key: XFVMIWVATPMUDJ-UHFFFAOYSA-N
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Description

1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is an organic compound characterized by the presence of two trifluoromethoxyphenyl groups attached to an ethylene backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final product. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired ethylene compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale Wittig reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings .

Scientific Research Applications

1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene exerts its effects involves interactions with various molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis[4-(trifluoromethyl)phenyl]ethylene: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.

    1,1-Bis[4-(methoxy)phenyl]ethylene: Contains methoxy groups instead of trifluoromethoxy groups.

    1,1-Bis[4-(chloromethoxy)phenyl]ethylene: Features chloromethoxy groups instead of trifluoromethoxy groups.

Uniqueness

1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties enhance its stability, reactivity, and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

1-(trifluoromethoxy)-4-[1-[4-(trifluoromethoxy)phenyl]ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6O2/c1-10(11-2-6-13(7-3-11)23-15(17,18)19)12-4-8-14(9-5-12)24-16(20,21)22/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVMIWVATPMUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)OC(F)(F)F)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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